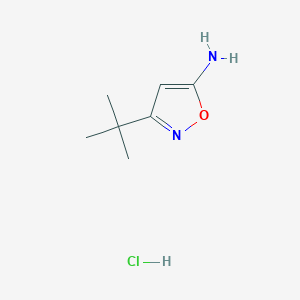![molecular formula C19H27N3O4 B2411438 methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate CAS No. 1242099-51-9](/img/structure/B2411438.png)
methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a complex organic compound with significant implications across various scientific disciplines. This compound features a unique structural arrangement that includes multiple heterocycles and functional groups, making it an interesting subject for chemical, biological, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate typically involves a multi-step organic synthesis process. Key steps include:
Formation of the 1,5-methanopyrido[1,2-a][1,5]diazocin core through a cyclization reaction.
Introduction of the 8-oxo group via oxidation.
Coupling with leucinate to form the final product, using peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary and vary, they often involve optimizing the above synthesis steps to maximize yield and purity while minimizing cost and environmental impact. This may include:
Use of continuous flow reactors to improve reaction efficiency.
Scaling up using batch processes with robust purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido moiety.
Reduction: Selective reduction can occur at the ketone group.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate), KMnO4.
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution: Grignard reagents for nucleophilic substitution, and various halides for electrophilic substitution.
Major Products Formed:
Oxidation typically yields higher-order oxides or carboxylic acids.
Reduction primarily produces alcohols or alkyl derivatives.
Substitution can lead to a wide array of functionalized derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
The compound is a subject of interest in numerous research domains : The compound is a subject of interest in numerous research domains: Chemistry:
Studies on its reactivity and synthesis can lead to new methodologies in organic synthesis. Biology:
It can be a model compound for studying enzyme interactions and metabolic pathways. Medicine:
Used as an intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The specific mechanism of action of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate depends on its application. Generally, it involves: Molecular Targets and Pathways:
Interaction with biological macromolecules, influencing enzymatic activity or receptor binding.
Pathways may include modulation of signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Methyl N-[(1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate
Ethyl N-[(8-oxo-1,5,6,8-tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]valinate
Conclusion
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a fascinating compound with a broad range of applications across different scientific fields. Its unique structural and chemical properties make it a valuable subject of study, offering potential advancements in both theoretical and practical aspects of science.
Propiedades
IUPAC Name |
methyl 4-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-12(2)7-15(18(24)26-3)20-19(25)21-9-13-8-14(11-21)16-5-4-6-17(23)22(16)10-13/h4-6,12-15H,7-11H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWGSLTOWNMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)


![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)



![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

